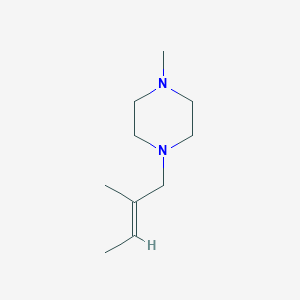![molecular formula C16H16ClN3O4 B5795043 N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)
N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a number of interesting properties that make it useful for a variety of different purposes.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide has a number of potential applications in scientific research. One of the most promising uses for this compound is in the study of cancer. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, this compound has been studied for its potential use as a therapeutic agent for a variety of other diseases, including diabetes and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action for N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound may also have anti-inflammatory properties and may be useful in the treatment of other diseases that involve inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have a positive effect on glucose metabolism and may be useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide in lab experiments is its well-established synthesis method. This makes it easy to obtain and work with in the lab. Additionally, this compound has been extensively studied and its properties are well-understood, making it a reliable choice for scientific research. However, one limitation of using this compound in lab experiments is that it may have toxic effects at high concentrations, which could limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide. One area of interest is in the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action for this compound and to identify any potential side effects or limitations. Finally, there may be potential applications for this compound in the treatment of other diseases beyond cancer and inflammation, which should be explored in future research.
Métodos De Síntesis
The synthesis method for N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with 4-methoxyphenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The synthesis method for this compound has been well-established and is relatively straightforward, making it a popular choice for scientific research.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-23-13-5-7-14(8-6-13)24-10-15(21)19-20-16(22)18-12-4-2-3-11(17)9-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFZZDSGCIPBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)




![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)